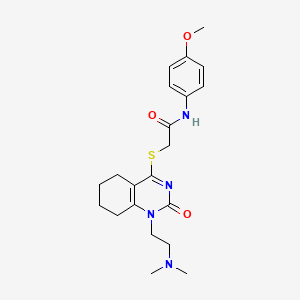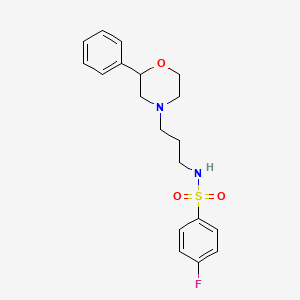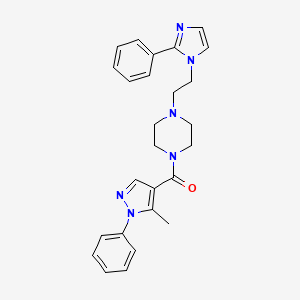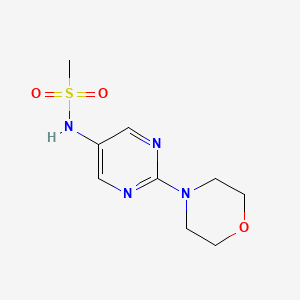
5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of THIQ-4-CA derivatives involves several methodologies, including traditional methods like the Pictet-Spengler and Bischler-Nepieralski reactions, as well as modern approaches such as enyne metathesis, [2+2+2] cycloaddition, and the Diels-Alder reaction. These methods facilitate the construction of diverse THIQ-4-CA derivatives, highlighting the compound's versatility as a scaffold in organic synthesis (Kotha, Deodhar, & Khedkar, 2014). Additionally, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through reactions of acyl- and aroylpyruvic acids has been reported, further demonstrating the synthetic accessibility of THIQ-4-CA derivatives (Rudenko et al., 2012).
Molecular Structure Analysis
The molecular structure of THIQ-4-CA derivatives has been elucidated through X-ray crystallography, providing insight into their conformation and potential for molecular interactions. One study established the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, offering a basis for understanding the steric and electronic properties of THIQ-4-CA derivatives (Rudenko et al., 2013).
Chemical Reactions and Properties
THIQ-4-CA undergoes a variety of chemical reactions, including alkylation, acylation, and cycloaddition, allowing for the introduction of diverse functional groups and the synthesis of complex molecules. The reactivity of THIQ-4-CA derivatives under different conditions has been exploited to synthesize novel compounds with potential biological activities (Sirakanyan et al., 2015).
Applications De Recherche Scientifique
Enantioselective Synthesis
5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid derivatives have been synthesized through enantioselective methods. For instance, Forró et al. (2016) developed an efficient dynamic kinetic resolution method to synthesize enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, compounds useful in the synthesis of modulators of nuclear receptors, including liver X receptor and its analogue. These compounds are synthesized with high enantiomeric purity (ee >99%) using Candida antarctica lipase B-catalysed dynamic kinetic hydrolysis (Forró, E. et al., 2016).
Synthesis of Bioactive Compounds
The tetrahydroisoquinoline scaffold is integral to the synthesis of various bioactive compounds. Sirakanyan et al. (2015) explored the treatment of certain acetamides with sodium ethoxide to induce cyclization, leading to the formation of compounds interesting from a biological perspective. These reactions, including a Smiles-type rearrangement, occur with good-excellent yields, showcasing the scaffold's role in the synthesis of biologically significant compounds (Sirakanyan, S. et al., 2015).
Directed Kinetic Enzymatic Hydrolysis
Dynamic kinetic resolution methods have been applied for the synthesis of enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, demonstrating the potential of tetrahydroisoquinoline derivatives in enantioselective synthesis. The procedures, based on CAL-B- or subtilisin Carlsberg-catalysed enantioselective hydrolysis, yield products with high enantiopurity in good yields, offering a pathway for obtaining these compounds with specific enantiomeric configurations (Paál, T. A. et al., 2008).
Structural Studies
The tetrahydroisoquinoline structure has also been essential in the structural studies of various compounds. Rudenko et al. (2012) synthesized methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates and conducted structural analysis through X-ray structural analysis. This research contributes to our understanding of the molecular structures of such compounds and their potential applications (Rudenko, D. A. et al., 2012).
Biological Evaluation
Tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and biologically evaluated for various activities. For example, Azukizawa et al. (2008) identified a novel series of these derivatives as potent peroxisome proliferators-activated receptor (PPAR) gamma agonists. These compounds, exemplified by KY-021, demonstrated significant potential in reducing plasma glucose and triglyceride levels, indicating their promise as efficacious drugs for diabetes (Azukizawa, S. et al., 2008).
Safety and Hazards
The safety information for 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCYYHPNRBUCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2498364.png)


![1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B2498368.png)

![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)
![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)